Compound 1, also known as BMS-688521, is a potent and selective small-molecule antagonist of Leukocyte function-associated antigen-1 (LFA-1) [, , ]. LFA-1 is a member of the β2-integrin family found on all leukocytes. This protein plays a crucial role in cell adhesion by binding to its ligand, intercellular adhesion molecule-1 (ICAM-1). The interaction between LFA-1 and ICAM-1 is essential for various immune responses, including leukocyte trafficking, T cell activation, and inflammatory responses [, ].
Compound 1 acts by disrupting the interaction between LFA-1 and ICAM-1, thereby modulating immune responses [, ]. Although it has shown potential as a therapeutic agent for various immune-mediated diseases, this report focuses solely on its scientific research applications.
Key steps in the synthesis include:
Recent advancements have also introduced microwave-assisted techniques to further optimize reaction times and improve yields, showcasing modern synthetic chemistry's adaptability .
BMS-688521 is characterized by a complex molecular structure that includes multiple functional groups essential for its biological activity. The molecular formula is C₁₈H₁₈Cl₂N₄O, with a molecular weight of approximately 367.27 g/mol.
The structural representation reveals:
Data from X-ray crystallography and NMR studies provide insights into the three-dimensional conformation of BMS-688521, which is crucial for understanding its mechanism of action .
BMS-688521 undergoes several key chemical reactions that are critical to its functionality:
Technical details regarding these reactions include:
The compound's reactivity profile suggests it can effectively modulate immune responses by disrupting critical cellular adhesion processes.
The mechanism of action for BMS-688521 involves allosteric modulation of LFA-1. By binding to a site distinct from the orthosteric site on LFA-1, BMS-688521 alters the receptor's conformation, preventing its interaction with ICAM-1. This inhibition ultimately leads to reduced leukocyte adhesion and migration, which is pivotal in inflammatory responses .
Data supporting this mechanism include:
BMS-688521 exhibits several notable physical and chemical properties:
Relevant data includes melting point, boiling point, and spectral data (NMR, IR) that characterize its physical state and confirm its identity .
BMS-688521 has significant potential applications in scientific research and therapeutic development:
Ongoing studies are likely to explore further optimization of this compound's pharmacokinetic properties and its efficacy in clinical settings .
The LFA-1/ICAM-1 axis functions as a master regulator of leukocyte adhesion and migration. LFA-1, constitutively expressed on all leukocyte subtypes, adopts multiple conformational states dictating its affinity for ICAMs expressed on endothelial cells and antigen-presenting cells. Under inflammatory conditions, chemokine signaling triggers LFA-1's transition from a low-affinity bent conformation to a high-affinity extended state, enabling strong binding to ICAM-1. This interaction facilitates leukocyte arrest on vascular endothelium, transendothelial migration, and formation of stable immunological synapses critical for T-cell and B-cell activation [4] [9] [10].
BMS-688521 functions as a potent orthosteric inhibitor binding directly to the I-domain of LFA-1's αL subunit. It exhibits remarkable inhibitory potency with an IC₅₀ of 2.5 nM in human umbilical vein endothelial cell (HUVEC) adhesion assays where T-cells bind ICAM-1-expressing endothelial monolayers. Its activity extends across species with an IC₅₀ of 78 nM in mouse-specific adhesion assays employing splenocytes and mouse ICAM-1-expressing b.END3 cells, representing an approximately 30-fold decrease relative to human systems [1] [3]. Beyond blocking adhesion, BMS-688521 profoundly disrupts immunological synapse architecture. In B-cells encountering membrane-bound antigen, B-cell receptor (BCR) engagement promotes LFA-1 recruitment and adhesion to ICAM-1, forming a mature synapse characterized by a central BCR cluster surrounded by an LFA-1 ring. BMS-688521 prevents this spatial reorganization, significantly elevating the antigenic threshold required for B-cell activation [9].
Table 1: In Vitro and In Vivo Potency Profile of BMS-688521
Assay System | Target Interaction | IC₅₀/Effective Dose | Biological Outcome |
---|---|---|---|
HUVEC Adhesion Assay | Human T-cell adhesion to ICAM-1+ HUVEC | 2.5 nM | Inhibition of T-cell adhesion |
Mouse b.END3 Adhesion Assay | Mouse T-cell adhesion to ICAM-1+ b.END3 cells | 78 nM | Inhibition of T-cell adhesion |
Mixed Lymphocyte Reaction (MLR) | Human T-cell proliferation | 60 nM | Suppression of antigen-driven T-cell proliferation |
Mouse Allergic Lung Inflammation | Eosinophil accumulation in lungs (Oral, BID, 3 days) | 1 mg/kg | Significant inhibition of eosinophil influx |
In vivo validation comes from a mouse allergic eosinophilic lung inflammation model, where oral administration (1-10 mg/kg, twice daily for three days) demonstrated dose-dependent inhibition of eosinophil accumulation in lung tissue. Significant suppression was observed at 1 mg/kg, highlighting its potent anti-inflammatory efficacy achievable at low systemic exposures [1].
Inhibition of the LFA-1/ICAM-1 interface by BMS-688521 triggers profound downstream consequences on intracellular signaling networks essential for immune cell activation and function:
Impairment of Proximal Adhesion Signaling: LFA-1 binding to ICAM-1 generates "outside-in" signals via the β2 cytoplasmic tail, leading to recruitment and activation of cytoskeletal linkers like talin and kindlin. BMS-688521 blockade prevents this talin-mediated linkage to the actin cytoskeleton, disrupting adhesion-strengthening mechanisms and impairing cellular polarization critical for migration. Consequently, cells fail to stabilize adhesion complexes and generate sustained traction forces [4] [8].
Attenuation of Immunological Synapse Signaling: Within the T-cell or B-cell immunological synapse, LFA-1/ICAM-1 interactions provide essential costimulatory signals that amplify antigen receptor engagement. BMS-688521 disrupts synapse stability and architecture. In B-cells, this disruption manifests as a failure to form the characteristic LFA-1 peripheral ring, leading to diminished calcium (Ca²⁺) flux and impaired activation of transcription factors like Nuclear Factor of Activated T-cells (NFAT) and Nuclear Factor Kappa B (NF-κB). This raises the threshold for lymphocyte activation, particularly under suboptimal antigen conditions [9].
Suppression of Proliferative and Inflammatory Pathways: The compound effectively blocks T-cell proliferation in mixed lymphocyte reactions (MLR), an in vitro model of antigen-driven T-cell responses, with an IC₅₀ of 60 nM. This suppression correlates with reduced production of key cytokines like interleukin-2 (IL-2), which is critically dependent on the costimulatory signals provided by LFA-1 engagement alongside T-cell receptor (TCR) triggering. Inhibition also impacts phospholipase C gamma (PLCγ) activation and downstream calcium mobilization pathways [1] [9].
BMS-688521's mechanism transcends simple steric blockade; it functions as an allosteric modulator stabilizing LFA-1 (αLβ2) in its low-affinity conformation. Integrins undergo large-scale conformational rearrangements: from a closed, bent state with low ligand affinity to an open, extended state with high affinity. This transition involves hybrid domain swing, headpiece opening, and leg separation. Force application significantly influences these conformational equilibria and transition kinetics [5] [8].
Biophysical studies, including single-molecule force spectroscopy and molecular dynamics (MD) simulations, provide insights into BMS-688521's action. The compound stabilizes the bent conformation through a specific network of interactions within the αLβ2 interface. MD simulations reveal that the energy barrier for unbending αLβ2 involves the near-concurrent disruption of approximately 2 key hydrogen bonds, creating a steep energy barrier and a deep energy well trapping the integrin in the bent state. Under physiological forces (typically 5-40 pN in adhesions), this stabilization prevents the transition to the extended, high-affinity state [5] [8].
This behavior contrasts sharply with integrins like αVβ3, which exhibits intrinsic conformational bistability with multiple intermediate states stabilized by sequential disruption of ~7 hydrogen bonds, allowing spontaneous transitions even under force. BMS-688521's specific stabilization of the αLβ2 bent state effectively decouples mechanical force from conformational activation. This prevents the force-dependent affinity maturation ("inside-out" signaling reinforcement) and stabilizes transient, low-affinity states that cannot support sustained adhesion or signal transduction, even under inflammatory conditions promoting integrin activation [5] [8].
Table 2: Conformational Dynamics of Integrins Targeted by BMS-688521 vs. αVβ3
Conformational Property | LFA-1 (αLβ2) - BMS-688521 Target | Integrin αVβ3 |
---|---|---|
Dominant Basal State (No Force) | Bent-Closed (Stabilized by inhibitor) | Bistable (Bent-Closed and Extended-Open possible) |
Force Dependence | Threshold-dependent unbending; Bent state trapped | Spontaneous transitions under wide force range |
Key Unbending Barrier | Concurrent disruption of ~2 H-bonds | Sequential disruption of ~7 H-bonds |
Energy Landscape | Single deep well (Bent); Force tilts landscape | Hexa-stable intermediates with smaller barriers |
Effect of Inhibitor | Deepens bent state energy well | May not prevent spontaneous transitions |
CAS No.: 25596-24-1
CAS No.: 1465-16-3
CAS No.: 67259-17-0
CAS No.:
CAS No.: 63818-94-0
CAS No.: 916610-55-4